molecular formula C23H24N4O3S B15281052 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B15281052
M. Wt: 436.5 g/mol
InChI Key: NYUDFJZYQZIGGG-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a cyano group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thioacetamide Group: The thioacetamide group can be introduced by reacting the quinazolinone intermediate with a suitable thioacetamide derivative under nucleophilic substitution conditions.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic addition reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core or the thioacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Quinones, hydroxy derivatives.

    Reduction: Amines, reduced thioacetamides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazolinone core is known for its biological activity, making it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Pharmacology: The compound can be used in pharmacological studies to investigate its effects on various biological pathways and targets.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with DNA or proteins, potentially inhibiting their function. The cyano group may also participate in interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, which also exhibit biological activity.

    Thioacetamide Derivatives: Compounds with thioacetamide groups, such as N-(2-chloroethyl)-N-ethyl-2-bromoacetamide, which are used in various chemical applications.

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is unique due to its combination of a quinazolinone core, a cyano group, and a thioacetamide group. This combination of functional groups provides the compound with a distinct set of chemical and biological properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H24N4O3S/c1-15(2)23(3,14-24)26-20(28)13-31-22-25-19-11-6-5-10-18(19)21(29)27(22)16-8-7-9-17(12-16)30-4/h5-12,15H,13H2,1-4H3,(H,26,28)

InChI Key

NYUDFJZYQZIGGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

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